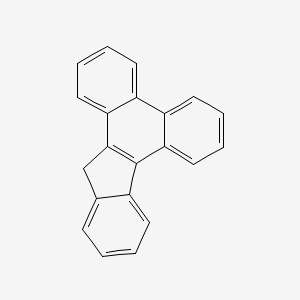
Dibenzofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofluorene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzofluorene can be synthesized through several methods. One common approach involves the cyclodehydration of suitable precursors. For instance, the synthesis of methoxy this compound can be achieved through alkylation, cyclodehydration, and aromatization in a one-pot operation . Another method involves the use of aromatic nucleophilic substitution reactions to produce dibromo derivatives of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of method depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzofluorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Aromatic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as palladium on carbon and hydrazine are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can have different functional groups attached to the aromatic rings .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of dibenzofluorene and its derivatives often involves interactions with cellular components such as DNA. For example, some derivatives can intercalate with DNA, disrupting its function and leading to cell death. Other mechanisms include interactions with cell membranes and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Chrysene: Another polycyclic aromatic hydrocarbon with four fused benzene rings. It shares similar chemical properties with dibenzofluorene but has different biological activities.
Anthracene: Consists of three fused benzene rings like this compound but has a different arrangement, leading to distinct chemical and physical properties.
Uniqueness: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct optical and electronic properties. Its derivatives have shown promising applications in both medicinal chemistry and materials science, setting it apart from other similar compounds .
Propiedades
Número CAS |
73560-78-8 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene |
InChI |
InChI=1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2 |
Clave InChI |
XNKVIGSNRYAOQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
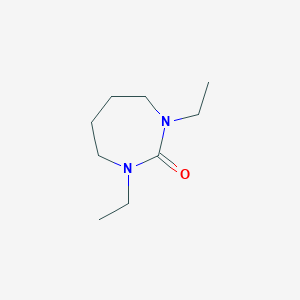
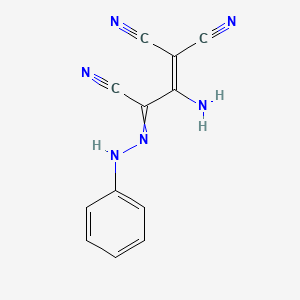
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
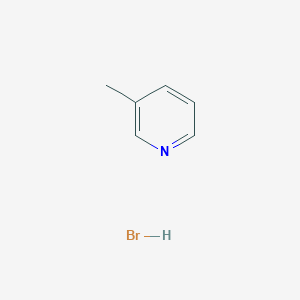
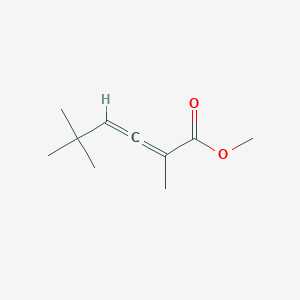
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)


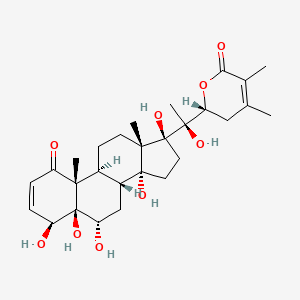
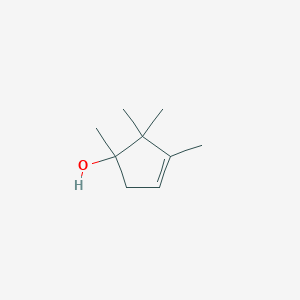
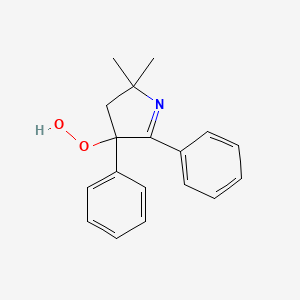
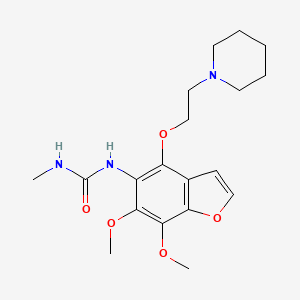
acetate](/img/structure/B14450130.png)
